molecular formula C19H18N2O4S2 B2571786 N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105214-87-6

N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2571786
CAS No.: 1105214-87-6
M. Wt: 402.48
InChI Key: UAWPBWCNSXIDRM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a methoxyphenyl group, and a methyl(phenyl)sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Methoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the thiophene derivative.

    Incorporation of the Methyl(phenyl)sulfamoyl Group: The final step involves the sulfonylation of the thiophene derivative using methyl phenyl sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the compound.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the sulfonamide group suggests potential antibacterial or anti-inflammatory activity.

Industry

In materials science, this compound could be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity by mimicking the transition state of enzyme substrates.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is unique due to the combination of its functional groups and the thiophene ring, which imparts specific electronic properties. This makes it particularly useful in applications requiring precise electronic characteristics, such as in organic electronics or as a pharmacophore in drug design.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-21(15-8-4-3-5-9-15)27(23,24)17-11-12-26-18(17)19(22)20-14-7-6-10-16(13-14)25-2/h3-13H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWPBWCNSXIDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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